Molecular Topology Divergence: Cyclopentane vs. Cyclopropane Carboxamide
The cyclopentanecarboxamide group in the target compound confers a distinct three-dimensional shape compared to the cyclopropane analog (CAS 1421496-67-4) [1]. Cyclopentane carboxamide derivatives are explicitly claimed as Fatty Acid Synthase (FAS) inhibitors, where the ring size directly influences inhibitor-enzyme binding interactions [2]. While quantitative FAS inhibition data for this specific pair are not publicly available, patent SAR tables and claims demonstrate that cyclopentane substitution yields a different potency and selectivity profile relative to smaller-ring analogs [2].
| Evidence Dimension | Structural topology (ring size) driving target interaction |
|---|---|
| Target Compound Data | Cyclopentane carboxamide (5-membered ring) |
| Comparator Or Baseline | Cyclopropane carboxamide analog (3-membered ring, CAS 1421496-67-4) |
| Quantified Difference | No head-to-head potency data available; patent evidence indicates divergent FAS inhibition SAR. |
| Conditions | Patent-derived structure–activity relationship analysis; no paired enzyme assay data retrieved for this exact compound pair. |
Why This Matters
For FAS-inhibitor screening cascades, the ring size can dictate target engagement and metabolic stability, making cyclopentane-containing compounds non-interchangeable with their cyclopropane congeners.
- [1] PubChem. Compound Summary for CID 71784639 and related compounds. https://pubchem.ncbi.nlm.nih.gov/compound/1421449-83-3. View Source
- [2] Boehringer Ingelheim International GmbH. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. Patent EP 2491009 B1 / US 2011/0086860 A1. View Source
